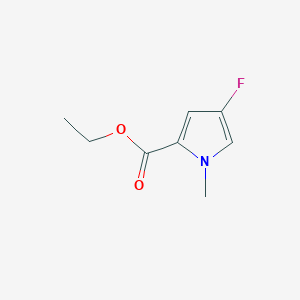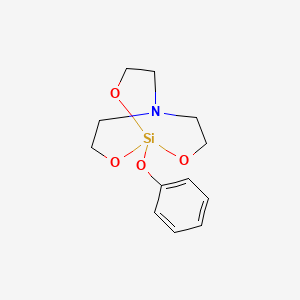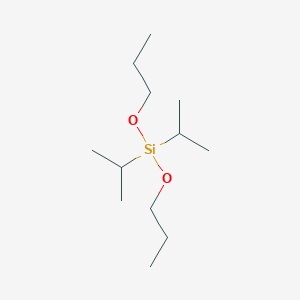
Ethyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a fluorine atom at the 4th position, a methyl group at the 1st position, and an ethyl ester group at the 2nd position of the pyrrole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst. This reaction forms the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reaction.
化学反応の分析
Types of Reactions
Ethyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrrole oxides or reduction to form pyrrolidines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) facilitate ester hydrolysis.
Major Products Formed
Substitution: Formation of various substituted pyrrole derivatives.
Oxidation: Formation of pyrrole oxides.
Reduction: Formation of pyrrolidines.
Hydrolysis: Formation of 4-fluoro-1-methyl-1H-pyrrole-2-carboxylic acid.
科学的研究の応用
Ethyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, influencing various biochemical pathways.
類似化合物との比較
Ethyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives such as:
Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluoro-1H-pyrrole-2-carboxylate: Lacks the ethyl ester group, affecting its reactivity and applications.
1-Methyl-1H-pyrrole-2-carboxylate: Lacks both the fluorine atom and the ethyl ester group, leading to distinct characteristics.
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
ethyl 4-fluoro-1-methylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c1-3-12-8(11)7-4-6(9)5-10(7)2/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVMJJZSKDMKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14171091.png)

![[2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate](/img/structure/B14171103.png)
![N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide](/img/structure/B14171115.png)

![N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14171130.png)
![2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal](/img/structure/B14171131.png)
![O-(Trifluoromethyl)-N-{4-[4-(trifluoromethyl)phenoxy]benzoyl}-L-tyrosine](/img/structure/B14171137.png)
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
